(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a fluorophenyl group, a thiazolyl group, and an azetidinone moiety
Mechanism of Action
Target of Action
Compounds containing similar moieties, such as thiazole and imidazole, have been found to interact with a wide range of biological targets .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Compounds with similar structures have been found to have various pharmacokinetic properties .
Result of Action
Related compounds have been found to have a range of biological activities .
Action Environment
Environmental factors can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Azetidinone Formation: The azetidinone ring is formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Coupling Reaction: The final step involves coupling the thiazole and azetidinone intermediates with a 2-fluorophenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- (2-Methylphenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Uniqueness
(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance characteristics.
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBSDFOCBFVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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